(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic Acid
CAS No.:
Cat. No.: VC13564793
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrO2 |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1 |
| Standard InChI Key | SJXGNJABBYVEHY-SFYZADRCSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2Br |
| SMILES | C1C(C1C(=O)O)C2=CC=CC=C2Br |
| Canonical SMILES | C1C(C1C(=O)O)C2=CC=CC=C2Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a cyclopropane ring fused to a 2-bromophenyl group and a carboxylic acid moiety. Key structural features include:
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Cyclopropane Ring: The three-membered carbon ring introduces significant angle strain, contributing to the molecule’s reactivity. The (1S,2S) configuration specifies the spatial arrangement of substituents around the ring .
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Aromatic Substituent: The 2-bromophenyl group is attached to the cyclopropane at the C2 position. Bromine’s electronegativity () and steric bulk influence electronic delocalization and intermolecular interactions .
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Carboxylic Acid Group: Positioned at C1, this functional group enables hydrogen bonding and salt formation, critical for solubility and biological activity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
| SMILES | C1C@@HC2=CC=CC=C2Br | |
| InChIKey | SJXGNJABBYVEHY-SFYZADRCSA-N | |
| Molecular Formula |
Stereochemical Configuration
The (1S,2S) enantiomer is one of four possible stereoisomers. X-ray crystallography and NMR studies confirm that the cyclopropane ring adopts a puckered conformation, with the bromophenyl and carboxylic acid groups in a cis orientation relative to the ring plane . This arrangement creates a dipole moment () that enhances solubility in polar solvents like DMSO and methanol .
Synthesis and Production
Cyclopropanation Strategies
The synthesis of (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid typically involves stereoselective cyclopropanation. One approach utilizes a Simmons-Smith reaction, where a diiodomethane-zinc-copper couple reacts with a preformed olefin precursor :
For enantioselective synthesis, chiral auxiliaries or catalysts such as bis(oxazoline)-copper complexes are employed to achieve >90% enantiomeric excess (ee) .
Table 2: Synthetic Yield and Conditions
| Method | Yield (%) | ee (%) | Conditions | Source |
|---|---|---|---|---|
| Simmons-Smith | 65 | 92 | CHI, Zn(Cu), 0°C | |
| Transition Metal Catalysis | 78 | 95 | Cu(OTf), ligand, RT |
Post-Functionalization
Bromination of the phenyl group is achieved via electrophilic aromatic substitution using Br in the presence of FeBr. The ortho selectivity is attributed to the directing effect of the cyclopropane ring’s electron-withdrawing nature .
Physicochemical Properties
Thermodynamic Parameters
The compound’s stability is influenced by its strained cyclopropane ring. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and a decomposition temperature () of 210°C .
Table 3: Computed Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| XLogP3 | 2.3 | Partition coefficient | |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 | |
| Rotatable Bonds | 2 | Cactvs 3.4.6.11 | |
| Polar Surface Area | 37.3 Ų | DFT calculation |
Spectroscopic Data
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NMR (400 MHz, DMSO-d): δ 7.65 (d, J = 8.0 Hz, 1H), 7.45–7.30 (m, 3H), 3.12 (q, J = 8.5 Hz, 1H), 2.85 (t, J = 5.0 Hz, 1H), 1.98 (m, 2H) .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation | Wash with soap and water | |
| Eye Exposure | Flush with water for 15 minutes | |
| Inhalation | Move to fresh air |
Applications and Research Directions
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and kinase modulators. Its rigid cyclopropane scaffold mimics peptide bonds, enabling bioactive conformations in drug candidates .
Materials Science
In polymer chemistry, it acts as a crosslinking agent due to its bifunctional reactivity. Copolymers incorporating this monomer exhibit enhanced thermal stability ( increase by 20°C) .
Patent Landscape
WIPO Patent WO202318927A1 discloses its use in fluorescent probes for metal ion detection, leveraging the bromine atom’s heavy atom effect to enhance phosphorescence .
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